2,6-Difluoro-3-iodoaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4F2IN |
|---|---|
Molecular Weight |
255.00 g/mol |
IUPAC Name |
2,6-difluoro-3-iodoaniline |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
InChI Key |
ZMNYJCJSTWVHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)F)I |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 2,6 Difluoro 3 Iodoaniline
Electrophilic Aromatic Substitution Reactions on the Halogenated Aniline (B41778) Core
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on 2,6-Difluoro-3-iodoaniline is dictated by the directing effects of the existing substituents.
Amino Group (-NH₂): The primary amino group is a powerful activating group and a strong ortho, para-director. wikipedia.org It significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more nucleophilic and susceptible to attack by electrophiles. wikipedia.org
Fluorine Atoms (-F): Halogens are generally deactivating groups due to their strong inductive electron-withdrawing effect. However, through resonance, they are ortho, para-directors.
Iodine Atom (-I): Similar to fluorine, iodine is a deactivating, ortho, para-directing group.
In this compound, the potential sites for substitution are the C-4 and C-5 positions. The directing effects of the substituents are as follows:
The amino group at C-1 strongly directs to C-2 (ortho, blocked), C-6 (ortho, blocked), and C-4 (para).
The fluorine at C-2 directs to C-1 (ortho, blocked), C-3 (ortho, blocked), and C-5 (para).
The iodine at C-3 directs to C-2 (ortho, blocked) and C-4 (ortho).
The fluorine at C-6 directs to C-1 (ortho, blocked) and C-5 (ortho).
The overwhelming influence of the strongly activating amino group makes the C-4 position the most probable site for electrophilic attack. The combined directing effects of the amino group (para-directing) and the C-3 iodine (ortho-directing) converge on this position. Therefore, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) are expected to yield the corresponding 4-substituted-2,6-difluoro-3-iodoaniline derivatives. masterorganicchemistry.comlibretexts.orgyoutube.com
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted aromatic rings, particularly those bearing strong electron-withdrawing groups. wikipedia.org This reaction involves the displacement of a leaving group by a nucleophile. wikipedia.org
In the context of SNAr reactions, fluorine can be an excellent leaving group. youtube.comyoutube.com The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. nih.gov
For SNAr to be favorable, the ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgdalalinstitute.com In this compound, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. However, the strong inductive effect of the fluorine atoms themselves can facilitate the reaction, especially under forcing conditions with strong nucleophiles (e.g., alkoxides, thiolates). Nucleophilic attack would occur at the C-2 and C-6 positions, leading to the displacement of one or both fluorine atoms.
The primary amino group in this compound is nucleophilic and can readily participate in various functionalization reactions. lpnu.ua Common transformations include:
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy for the amine.
N-Arylation: The amino group can undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form diarylamines. nih.gov
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups.
These reactions allow for the modification of the amino group, enabling the synthesis of a diverse array of derivatives while leaving the halogenated core intact for subsequent transformations.
Metal-Mediated Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The carbon-iodine bond in this compound is the most reactive site for these transformations due to its lower bond strength compared to C-F and C-H bonds, making it highly susceptible to oxidative addition to low-valent transition metal centers like palladium(0). nih.gov
The Larock heteroannulation is a palladium-catalyzed reaction that synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgnih.gov this compound is an ideal substrate for this transformation. The reaction typically proceeds in one pot and demonstrates high regioselectivity. ub.edunih.gov
The catalytic cycle begins with the oxidative addition of the C-I bond of the aniline to a Pd(0) complex. This is followed by coordination of the alkyne, migratory insertion of the alkyne into the aryl-palladium bond, and subsequent intramolecular nucleophilic attack by the amino group to form a six-membered palladacycle. The final step is a reductive elimination that regenerates the Pd(0) catalyst and yields the indole (B1671886) product. wikipedia.org In the case of this compound, this reaction would produce 4,7-difluoro-2,3-disubstituted indoles, which are important scaffolds in medicinal chemistry. The reaction is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the C-2 position of the resulting indole. ub.edunih.gov
| Component | Role/Description | Example |
|---|---|---|
| Aryl Halide | The ortho-iodoaniline substrate | This compound |
| Coupling Partner | Disubstituted alkyne | Diphenylacetylene |
| Catalyst | Palladium(II) precatalyst, reduced in situ to Pd(0) | Palladium(II) Acetate (Pd(OAc)₂) |
| Base | Required for the cyclization step | Potassium Carbonate (K₂CO₃) |
| Additive | Often used to improve yield and reproducibility | Lithium Chloride (LiCl) researchgate.net |
| Product | 2,3-disubstituted indole | 4,7-Difluoro-2,3-diphenylindole |
The reactivity of the C-I bond allows this compound to participate in a wide range of other transition metal-catalyzed cross-coupling reactions. These methods provide powerful strategies for introducing various substituents at the C-3 position.
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid or ester to form a C-C bond, yielding biaryl or aryl-alkene structures. mdpi.com
Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne to synthesize aryl alkynes. nih.gov
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene. mdpi.com
Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent.
Negishi Coupling: Palladium- or nickel-catalyzed reaction with an organozinc reagent. nih.gov
These reactions proceed with high chemoselectivity at the iodine-bearing carbon, leaving the fluorine atoms and the amino group untouched, which highlights the versatility of this compound as a synthetic intermediate.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-3 Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | -Phenyl |
| Sonogashira | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Base | -C≡C-Phenyl |
| Heck | Styrene | Pd(OAc)₂, Ligand, Base | -CH=CH-Phenyl |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | -CH=CH₂ |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ or NiCl₂(dppe) | -Phenyl |
Deamination Reactions of Halogenated Anilines
Deamination, the removal of an amino group from an organic compound, is a fundamental transformation in organic synthesis. For halogenated anilines like this compound, this reaction allows for the replacement of the amine with a hydrogen atom or another functional group.
The most common method for the deamination of aromatic amines proceeds via a two-step sequence involving diazotization followed by reduction or substitution. organic-chemistry.org
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form an aryl diazonium salt. youtube.com The resulting diazonium salt of this compound would be an intermediate.
Denitrogenation/Substitution: The diazonium salt is then treated with a reducing agent to replace the -N₂⁺ group with a hydrogen atom (hydrodediazoniation). A classic reagent for this step is hypophosphorous acid (H₃PO₂). Alternatively, the diazonium group can be replaced by other functionalities in reactions like the Sandmeyer reaction, which uses copper(I) salts to introduce halides (Cl, Br) or a cyano group. tutorchase.comwikipedia.orgnih.gov
Modern, metal-free variations of this process exist. For instance, anilines can be converted to aryl halides in a one-pot reaction using an alkyl nitrite (e.g., tert-butyl nitrite) for diazotization, followed by halogen abstraction from a source like diiodomethane. nih.gov This approach avoids the isolation of the potentially unstable diazonium salt and is proposed to proceed through a radical-nucleophilic aromatic substitution (Sᵣₙ1)-like mechanism. nih.govorganic-chemistry.org More recent methods also allow for the selective deamination of primary anilines under mild conditions using specialized anomeric amide reagents, which proceed through an isodiazene intermediate and a free-radical hydrogen-atom transfer process. nih.gov
For polyhalogenated anilines, the electron-withdrawing nature of the halogen substituents can influence the stability and reactivity of the diazonium salt intermediate. organic-chemistry.org
Mechanistic Investigations of Reactions Involving 2,6 Difluoro 3 Iodoaniline
Elucidation of Reaction Pathways and Transient Intermediates
While specific mechanistic studies exclusively focused on 2,6-difluoro-3-iodoaniline are not extensively documented, reaction pathways can be inferred from well-established mechanisms for related haloanilines in key transformations such as cross-coupling reactions. For instance, in palladium-catalyzed reactions, the initial step typically involves the oxidative addition of the aryl-iodine bond to a low-valent palladium(0) complex. This step is generally faster for aryl iodides compared to bromides or chlorides.
The resulting arylpalladium(II) complex is a key transient intermediate. Subsequent steps in the catalytic cycle, such as migratory insertion of an alkyne or olefin, or transmetalation with an organometallic reagent, followed by reductive elimination, lead to the final product and regeneration of the palladium(0) catalyst. The fluorine substituents on the aniline (B41778) ring can influence the stability and reactivity of these intermediates through their strong inductive electron-withdrawing effects.
In reactions involving the amino group, protonation or coordination to a metal center can generate reactive intermediates. For example, in electrophilic aromatic substitution reactions, the nature of the activating or deactivating effect of the substituted amino group will dictate the reaction pathway.
Role of Catalytic Systems and Auxiliary Reagents
The choice of the catalytic system and auxiliary reagents is paramount in controlling the outcome of reactions with this compound. In palladium-catalyzed cross-coupling reactions, the selection of ligands for the palladium center is critical. rsc.org Ligands such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) can modulate the electron density and steric environment around the metal, thereby influencing the rates of oxidative addition and reductive elimination. ub.edursc.org For instance, bulky electron-rich ligands can promote the reductive elimination step.
In reactions like the Larock indole (B1671886) synthesis, the base used (e.g., potassium carbonate) and the addition of salts like lithium chloride can significantly affect the reaction efficiency and yield. wikipedia.org The base is essential for the final cyclization and regeneration of the catalyst, while chloride ions can stabilize the palladium catalyst.
Auxiliary reagents also play a key role in other transformations. For example, in halogenation reactions, the choice of the halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) and the reaction conditions can determine the regioselectivity of the substitution.
Influence of Electronic and Steric Factors on Reactivity and Regioselectivity
The electronic and steric properties of this compound are the primary determinants of its reactivity and the regioselectivity of its reactions. The two fluorine atoms exert a strong electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The amino group, being an activating group, counteracts this effect to some extent. The iodine atom is a versatile functional group for cross-coupling reactions.
The directing effects of the substituents on the aniline ring govern the regioselectivity of halogenation. The amino group is a strong ortho-, para-director. However, in this compound, the ortho positions are blocked by the fluorine atoms. Therefore, electrophilic attack is directed to the para position (C5) and the remaining ortho position (C4). The strong deactivating effect of the fluorine atoms may hinder substitution, but the powerful activating effect of the amino group can overcome this barrier. The iodine at C3 will also influence the regioselectivity, generally directing incoming electrophiles to its ortho and para positions, which in this case are C2, C4 and C5. The interplay of these directing effects will determine the final substitution pattern.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NH₂ | C1 | Activating | ortho, para (to C2, C4, C6) |
| -F | C2, C6 | Deactivating | meta (to C3, C5) |
| -I | C3 | Deactivating (Inductive), Weakly Activating (Resonance) | ortho, para (to C2, C4, C5) |
In the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne, the regioselectivity is determined during the migratory insertion of the alkyne into the arylpalladium bond. wikipedia.org While this compound is not a classic o-iodoaniline, analogous cyclization strategies could be envisioned. The regioselectivity in such reactions is influenced by both steric and electronic factors of the alkyne substituents. ub.eduresearchgate.net Generally, the larger substituent on the alkyne prefers to be positioned away from the aryl group in the transition state, although electronic effects can sometimes override this steric preference. wikipedia.orgnih.gov The electron-withdrawing fluorine atoms in this compound would make the arylpalladium intermediate more electrophilic, potentially affecting the rate and regioselectivity of the alkyne insertion.
Alkylation of this compound can occur at either the nitrogen of the amino group (N-alkylation) or on the aromatic ring (C-alkylation). The presence of the two ortho-fluorine atoms provides significant steric hindrance around the amino group, which can favor C-alkylation over N-alkylation under certain conditions. For C-alkylation, the regioselectivity is governed by the directing effects of the substituents, similar to halogenation. Friedel-Crafts type alkylations are generally directed by the activating amino group to the positions ortho and para to it. Given that the ortho positions are blocked, alkylation would be expected to occur at the C4 and C5 positions. The choice of alkylating agent and catalyst is crucial for controlling the regioselectivity. For instance, using bulky alkylating agents might favor substitution at the less sterically hindered position.
Synthetic Utility in Complex Molecular Architectures and Scaffolds
Building Block for Polyfunctionalized Aromatic and Biphenyl (B1667301) Systems
2,6-Difluoro-3-iodoaniline serves as a key precursor for the synthesis of highly substituted aromatic and biphenyl compounds. The presence of the iodo group provides a reactive handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds.
One of the most powerful of these methods is the Suzuki-Miyaura coupling reaction. In this reaction, the carbon-iodine bond of this compound can be selectively coupled with a wide range of arylboronic acids or their esters. This reaction is catalyzed by a palladium complex and typically requires a base to facilitate the catalytic cycle. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse array of substituted phenyl rings, leading to the formation of complex biaryl structures. The fluorine atoms ortho to the amino group can influence the reactivity and conformation of the resulting biphenyl products, which can be advantageous in the design of molecules with specific three-dimensional structures.
The general scheme for the Suzuki-Miyaura coupling of an ortho-haloaniline is depicted below:
General Reaction Scheme for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| ortho-Haloaniline | Arylboronic Acid/Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Cs₂CO₃) | ortho-Substituted Biphenyl |
This methodology is not limited to the introduction of simple phenyl groups; a wide variety of functionalized aryl and heteroaryl boronic acids can be employed, enabling the synthesis of intricately decorated biphenyl systems. The amino group of the aniline (B41778) can be either protected prior to the coupling reaction or remain unprotected, depending on the specific reaction conditions and the nature of the coupling partners. In some cases, the unprotected amino group can even participate in or direct the course of the reaction.
Furthermore, other cross-coupling reactions such as the Stille, Sonogashira, and Heck couplings can also be envisioned at the iodo position, further expanding the repertoire of synthetic transformations possible with this compound and allowing for the introduction of a wide range of substituents, including vinyl, alkynyl, and alkyl groups. These reactions collectively establish this compound as a cornerstone for the construction of polyfunctionalized aromatic and biphenyl scaffolds.
Precursor in Heterocyclic Compound Synthesis
The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The interplay between the amino, iodo, and fluoro substituents allows for a range of cyclization strategies to be employed.
Indole (B1671886) Scaffold Construction (e.g., via Larock annulation and related methods)
The Larock indole synthesis is a powerful palladium-catalyzed reaction that allows for the construction of the indole ring system from an ortho-iodoaniline and a disubstituted alkyne. mdpi.comorganic-chemistry.org This reaction proceeds through a sequence of oxidative addition, alkyne insertion, and intramolecular cyclization followed by reductive elimination. The regioselectivity of the Larock annulation is a key feature, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole ring.
While direct examples utilizing this compound in Larock annulations are not prevalent in the readily available literature, the general applicability of this method to a wide range of substituted ortho-iodoanilines suggests its potential in synthesizing fluorinated indoles. The fluorine atoms at the 2- and 6-positions of the aniline would be expected to influence the electronic properties of the resulting indole, potentially impacting its biological activity.
The general mechanism of the Larock indole synthesis involves the following key steps:
Oxidative addition of the ortho-iodoaniline to a Pd(0) catalyst.
Coordination and insertion of the alkyne into the aryl-palladium bond.
Intramolecular attack of the aniline nitrogen onto the newly formed vinyl-palladium complex.
Reductive elimination to regenerate the Pd(0) catalyst and form the indole ring.
Related palladium-catalyzed methods for indole synthesis, which rely on the coupling of an ortho-haloaniline with an alkyne followed by cyclization, could also be applied to this compound. These methods offer a versatile entry into a variety of substituted and functionalized fluorinated indole scaffolds.
Quinolone Synthesis Pathways
The synthesis of quinolones, a class of compounds with significant antibacterial activity, can be achieved through various synthetic routes. One of the classical methods is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by a thermal cyclization. organic-chemistry.org
The application of the Gould-Jacobs reaction to this compound would involve its initial reaction with a suitable malonic acid derivative, such as diethyl ethoxymethylenemalonate. This would be followed by a high-temperature cyclization to form the corresponding 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone. The iodo and fluoro substituents would be incorporated into the final quinolone structure, providing opportunities for further functionalization or for modulating the pharmacological properties of the molecule.
General Steps of the Gould-Jacobs Reaction:
| Step | Description | Intermediate/Product |
| 1 | Condensation of aniline with diethyl ethoxymethylenemalonate | Anilinomethylenemalonate |
| 2 | Thermal cyclization | 4-Hydroxyquinoline-3-carboxylate |
| 3 | Saponification | 4-Hydroxyquinoline-3-carboxylic acid |
| 4 | Decarboxylation | 4-Hydroxyquinoline (4-Quinolone) |
While specific literature detailing the use of this compound in the Gould-Jacobs reaction is scarce, the general principles of the reaction are applicable to a wide range of substituted anilines. The electron-withdrawing nature of the fluorine atoms may influence the reactivity of the aniline nitrogen and the subsequent cyclization step.
Development of Other Nitrogen-Containing Heterocycles (e.g., isoxazoles, quinazolines)
The versatility of this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as isoxazoles and quinazolines.
Isoxazole (B147169) Synthesis: The construction of the isoxazole ring often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. While this compound itself is not a direct precursor for this cycloaddition, it can be chemically modified to participate in isoxazole synthesis. For instance, the aniline could be transformed into a derivative containing an alkyne or a nitrile oxide precursor. More directly, the iodo group can be utilized in cross-coupling reactions to introduce functionalities that can then be elaborated into the isoxazole ring. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo cycloaddition with a nitrile oxide.
Quinazoline (B50416) Synthesis: Quinazolines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. A common synthetic strategy involves the condensation of a 2-aminobenzonitrile (B23959) or a 2-aminobenzaldehyde (B1207257) with a suitable one-carbon component, such as an aldehyde or an orthoester. This compound can serve as a precursor to the necessary 2-amino-benzonitrile derivative through functional group manipulation. Alternatively, palladium-catalyzed carbonylation reactions of ortho-iodoanilines in the presence of a nitrogen source can lead to the formation of the quinazoline ring system.
The presence of the fluoro and iodo groups on the resulting heterocyclic scaffolds provides valuable opportunities for further chemical modification and for the fine-tuning of their biological activities.
Intermediate in the Preparation of Pharmacologically Relevant Scaffolds (general utility as a synthetic intermediate)
This compound is a key intermediate in the synthesis of a variety of pharmacologically relevant scaffolds. Its utility stems from the ability to sequentially or concurrently functionalize the different positions on the aniline ring. The iodo group, as previously discussed, is a versatile handle for cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and other organic moieties. The amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions. The fluorine atoms contribute to modulating the physicochemical properties of the final molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This trifunctional nature allows for the construction of complex, three-dimensional molecules with precise control over the substitution pattern. For example, the iodo group can be replaced via a Suzuki coupling, the amino group can be acylated, and the resulting intermediate can then undergo further transformations to build up a more complex, pharmacologically active molecule. The strategic introduction of fluorine atoms is a common tactic in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates.
Derivatization Strategies for Linker and Conjugate Chemistry
The functional groups present in this compound make it a suitable starting point for the development of linkers and for use in conjugate chemistry, such as in the preparation of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.
The amino group provides a primary attachment point for conjugation. It can be readily acylated with a variety of carboxylic acids, including those that are part of a linker-payload system. The resulting amide bond is generally stable. Furthermore, the amino group can be converted to other functional groups, such as an isothiocyanate or a maleimide, which are commonly used for bioconjugation to proteins or other biomolecules.
The iodo group also offers opportunities for derivatization. Through cross-coupling reactions, functionalities can be introduced that are suitable for click chemistry, such as an azide (B81097) or a terminal alkyne. This allows for the efficient and specific attachment of the molecule to a corresponding reaction partner on a biomolecule or a solid support.
Application in Chiral Catalyst Development (e.g., iodoaniline-lactate based catalysts)
The strategic incorporation of the this compound moiety into more complex molecular frameworks has led to the development of novel chiral catalysts. A notable example is the creation of chiral iodoaniline-lactate based catalysts, which have demonstrated significant potential in asymmetric synthesis. These catalysts leverage the unique electronic and steric properties of the substituted aniline ring to create a chiral environment that can effectively control the stereochemical outcome of a reaction.
Researchers have successfully synthesized a family of chiral iodoaniline-lactate based catalysts possessing both C1 and C2 symmetry. acs.orgnih.govresearchgate.net The synthetic route to these catalysts commences with the protection of the nitrogen atom in iodoaniline derivatives as secondary sulfonamides. acs.org This is a crucial step as the sulfonyl protecting groups reduce the nucleophilicity and basicity of the amine, preparing it for the subsequent reaction. acs.org Following the protection, (S)-methyl lactate (B86563) or (S)-ethyl lactate is introduced via a Mitsunobu reaction to furnish the final chiral iodoaniline catalysts. acs.org
These newly developed catalysts have been shown to be effective in promoting the α-oxysulfonylation of ketones. acs.orgnih.govresearchgate.net In these reactions, the catalysts facilitated the formation of a variety of both known and novel products with enantioselectivities reaching up to 83%. acs.orgnih.govresearchgate.net A significant advantage of these new catalysts is their ability to promote the reaction in shorter timeframes and with higher yields, with some yields reported to be as high as 99%. acs.orgnih.govresearchgate.net
The development of these iodoaniline-lactate based catalysts underscores the utility of this compound as a scaffold in the design of effective organocatalysts for asymmetric transformations. The modular nature of their synthesis allows for systematic tuning of the catalyst structure to optimize reactivity and selectivity for a given transformation.
| Catalyst Type | Symmetry | Application | Max. Enantioselectivity | Max. Yield |
| Iodoaniline-lactate based | C1 and C2 | α-oxysulfonylation of ketones | 83% | 99% |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including halogenated anilines. The presence of ¹H, ¹³C, and ¹⁹F nuclei in "2,6-Difluoro-3-iodoaniline" allows for a multi-faceted NMR analysis.
A complete structural assignment of "this compound" and its derivatives is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides unique and complementary information.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For a compound like "this compound," the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The integration of the signals confirms the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents. The carbon atoms bonded to fluorine will show characteristic splitting (¹JCF), and smaller couplings can often be observed over multiple bonds (nJCF).
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap rsc.orgrsc.org. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment within the molecule. Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable information for unambiguous structural assignment nih.goved.ac.uk. Two-dimensional NMR techniques, such as HETCOR and HMBC, can be employed to correlate the signals from the different nuclei, providing a complete and unambiguous assignment of the molecular structure nih.goved.ac.uk.
Table 1: Representative NMR Data for a Substituted Aniline (B41778)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 7.26 | m | - | Aromatic-H |
| 3.97 | s | - | -NH₂ | |
| ¹³C | 150-110 | m | - | Aromatic-C |
| ¹⁹F | -100 to -150 | m | - | Ar-F |
Note: This table provides representative data for a substituted aniline and does not correspond to experimentally determined values for "this compound."
The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make ¹⁹F NMR an excellent tool for real-time reaction monitoring and for gaining mechanistic insights into reactions involving fluorinated compounds rsc.orgrsc.org. As a reaction proceeds, changes in the chemical environment of the fluorine atoms in the starting materials, intermediates, and products will result in distinct signals in the ¹⁹F NMR spectrum.
By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified, allowing for the determination of reaction kinetics. The detection of transient intermediates by ¹⁹F NMR can provide direct evidence for proposed reaction mechanisms. This technique is particularly advantageous as it often allows for the direct analysis of the crude reaction mixture without the need for sample workup or chromatography.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination of Derivatives
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For derivatives of "this compound," HRMS provides the exact mass with high accuracy, typically to within a few parts per million (ppm). This level of precision enables the confident assignment of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
For instance, in the synthesis of new derivatives, HRMS can confirm the successful incorporation of substituents and verify the identity of the desired product. This is a critical step in the characterization of novel compounds.
Table 2: Example of HRMS Data for a Synthesized Derivative
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |
| C₁₀H₈F₂IN | 306.9670 | 306.9668 | -0.65 |
Note: This table presents hypothetical data to illustrate the precision of HRMS.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation of Derivatives and Reaction Products
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid mdpi.comesrf.fr. For derivatives of "this compound" that can be crystallized, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure of a closely related compound, 2,6-difluoro-4-iodoaniline, reveals how fluorine substituents can influence intermolecular interactions, such as hydrogen bonding and halogen bonding. These interactions play a crucial role in determining the packing of molecules in the crystal lattice and can affect the material's physical properties. X-ray diffraction analysis of reaction products provides unequivocal proof of their structure and stereochemistry, which is essential for confirming reaction outcomes and understanding reaction mechanisms acs.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigating Electronic Interactions and Reaction Mechanisms (e.g., electron donor-acceptor complexes)
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules and for studying interactions between molecules. The aniline moiety in "this compound" can act as an electron donor and can form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron acceptors rsc.orgjetir.orgresearchgate.netnih.gov.
The formation of these complexes often gives rise to a new absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules nih.gov. The position and intensity of this charge-transfer band can provide information about the strength of the interaction and the electronic properties of the complex. By monitoring changes in the UV-Vis spectrum, it is possible to study the kinetics and thermodynamics of complex formation and to investigate reaction mechanisms that proceed through EDA intermediates.
Electrochemical Methods (e.g., Cyclic Voltammetry for Redox Properties)
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, including their oxidation and reduction potentials longdom.orglongdom.orgsrce.hreajournals.orgscielo.br. For "this compound" and its derivatives, CV can be used to determine the ease with which the molecule can be oxidized or reduced.
The aniline group is susceptible to oxidation, and the presence of electron-withdrawing fluorine and iodine atoms is expected to influence the oxidation potential. By systematically studying the electrochemical behavior of a series of derivatives, it is possible to establish structure-property relationships and to understand how different substituents affect the redox properties rsc.orgresearchgate.netnih.gov. This information is valuable for designing molecules with specific electronic properties for applications in materials science and electrochemistry. The electrochemical behavior of aniline, for instance, has been studied on various electrode surfaces, providing insights into its redox processes srce.hr.
Advanced Chromatographic Methods for Isolation and Purity Assessment (e.g., GC, LC, preparative chromatography)
Advanced chromatographic techniques are indispensable in the research and development of this compound, facilitating both its isolation from complex reaction mixtures and the precise assessment of its purity. Methodologies such as Gas Chromatography (GC) and Liquid Chromatography (LC), including preparative scale chromatography, are routinely employed to ensure the compound meets the stringent purity requirements for its subsequent applications.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. This technique is highly effective for separating the target compound from starting materials, byproducts, and residual solvents that may be present after synthesis. The high resolution of capillary GC columns allows for the separation of closely related structural isomers.
In a typical GC-MS analysis of halogenated aromatic amines, a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5MS), is often utilized. The temperature of the injector is set sufficiently high to ensure rapid vaporization of the sample without causing thermal degradation. A programmed temperature gradient for the oven allows for the efficient separation of compounds with different boiling points.
The mass spectrometer detector provides not only quantitative data but also structural information, confirming the identity of the eluted peaks based on their mass-to-charge ratio and fragmentation patterns. For halogenated compounds, specific detectors that are highly selective for halogens can also be employed, providing enhanced sensitivity and cleaner chromatograms by reducing background noise.
Illustrative GC Analytical Parameters for this compound:
| Parameter | Value |
| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 270 °C |
| Detector (MS) Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 2 min |
| Injection Mode | Splitless |
Hypothetical GC Purity Analysis Data:
| Peak No. | Retention Time (min) | Compound | Area (%) | Purity (%) |
| 1 | 8.54 | Residual Solvent | 0.15 | - |
| 2 | 12.78 | 2,6-Difluoroaniline (B139000) | 0.50 | - |
| 3 | 14.92 | This compound | 99.20 | 99.20 |
| 4 | 15.21 | Isomeric Impurity | 0.15 | - |
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For aromatic amines like this compound, reversed-phase HPLC is the most common approach. This method utilizes a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water.
Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly used for detection, as the aromatic ring of the aniline derivative absorbs ultraviolet light at specific wavelengths. The purity of a sample is determined by comparing the peak area of the main component to the total area of all observed peaks. HPLC is particularly useful for separating isomers and other closely related impurities that may not be resolved by GC.
For more complex mixtures or for trace analysis, HPLC can be coupled with mass spectrometry (LC-MS), providing an additional layer of analytical specificity and sensitivity.
Illustrative HPLC Analytical Parameters for this compound:
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
Hypothetical HPLC Purity Analysis Data:
| Peak No. | Retention Time (min) | Compound | Area (%) | Purity (%) |
| 1 | 2.89 | Early eluting impurity | 0.25 | - |
| 2 | 5.62 | This compound | 99.55 | 99.55 |
| 3 | 6.15 | Late eluting impurity | 0.20 | - |
Preparative Chromatography
When high-purity this compound is required for research or as a pharmaceutical intermediate, preparative chromatography is employed for its isolation and purification. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.
The goal of preparative chromatography is to isolate the target compound from impurities. A crude reaction mixture is injected onto the preparative column, and the separated components are collected as they elute. The conditions developed at the analytical scale are often used as a starting point for optimizing the preparative separation. The collected fractions containing the purified compound are then combined, and the solvent is removed to yield the high-purity product. The purity of the isolated compound is subsequently confirmed using analytical GC or HPLC.
Computational Chemistry Approaches for 2,6 Difluoro 3 Iodoaniline Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of molecules like 2,6-Difluoro-3-iodoaniline.
DFT calculations can be employed to determine the electronic structure of this compound, which is fundamental to understanding its chemical behavior. Key parameters that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy reflects its ability to accept electrons, indicating its susceptibility to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For halogenated anilines, computational studies show that the nature and position of substituents significantly influence these frontier orbitals and, consequently, the molecule's reactivity.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom, while the hydrogen atoms of the amine group and the area around the iodine atom (which can exhibit a positive region known as a σ-hole) would show positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Value) eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | (Value) eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | (Value) Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve to illustrate the data that would be obtained from a DFT study. Specific experimental or computational studies on this compound are required to provide actual values.
DFT is also invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For instance, in palladium-catalyzed cross-coupling reactions, where iodoanilines are common substrates, DFT can be used to model the entire catalytic cycle. This includes the oxidative addition of the C-I bond to the metal center, transmetalation, and reductive elimination. Computational analysis allows for the comparison of different possible pathways, helping to understand the regioselectivity and efficiency of the reaction. While specific studies on this compound are lacking, research on similar molecules demonstrates that DFT can accurately predict reaction outcomes and guide the design of new synthetic methodologies.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While DFT is often used for static electronic properties, MD provides insights into the conformational dynamics and intermolecular interactions of molecules in a more complex environment, such as in solution or within a biological system.
For a relatively rigid molecule like this compound, MD simulations would be most relevant for understanding its interactions with other molecules. For example, if this compound were being studied as a potential ligand for a protein, MD simulations could be used to:
Analyze the stability of the ligand-protein complex over time.
Characterize the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the binding.
Explore the conformational changes in both the ligand and the protein upon binding.
The simulations track the positions and velocities of all atoms in the system over time, governed by a force field that approximates the potential energy of the system. The resulting trajectory provides a detailed picture of the molecular motions and interactions.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with an experimentally measured reactivity parameter.
For a series of substituted anilines, including this compound, a QSRR model could be developed to predict a specific type of reactivity, such as the rate constant for a particular reaction. The molecular descriptors used in such a model could be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges) or from the molecular topology.
The general workflow for a QSRR study involving this compound would be:
Define a dataset of similar compounds with known reactivity data.
Calculate a wide range of molecular descriptors for each compound.
Use statistical methods like multiple linear regression or machine learning algorithms to build a model that relates the descriptors to the reactivity.
Validate the model to ensure its predictive power.
Such a model could then be used to predict the reactivity of new, untested compounds, thereby accelerating the discovery and optimization of molecules for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,6-difluoro-3-iodoaniline, and how can intermediates like its hydrochloride salt be characterized?
- Methodological Answer :
- Synthesis : Start with 2,6-difluoroaniline (CAS 5509-65-9) and perform electrophilic iodination at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). The hydrochloride salt form (C₆H₅ClF₂IN, CAS EN300-26912214) can be isolated via precipitation by adding HCl gas to the reaction mixture .
- Characterization : Use , , and NMR to confirm substitution patterns. Compare spectral data with PubChem entries for structurally related compounds (e.g., 2,6-difluoropyridine-3-carbonitrile, InChI Key: BAMJLRZKCSLZHA-UHFFFAOYSA-N) to validate regioselectivity .
Q. What safety protocols are critical when handling halogenated anilines like this compound?
- Methodological Answer :
- Handling : Use inert atmosphere techniques (N₂/Ar gloveboxes) to prevent oxidation. Refer to safety data sheets (SDS) for analogous compounds (e.g., 3,5-dichloro-2,4-difluoroaniline, CAS 83121-15-7), which recommend wearing nitrile gloves, face shields, and fume hoods due to potential skin/eye irritation .
- Storage : Stabilize the compound in amber vials under desiccants (e.g., silica gel) at –20°C to minimize degradation.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental NMR data for halogenated anilines?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian or ORCA software at the B3LYP/6-311+G(d,p) level. Calculate chemical shifts and compare with experimental values to identify errors in peak assignments. For example, the InChI key (BAMJLRZKCSLZHA-UHFFFAOYSA-N) for 2,6-difluoropyridine-3-carbonitrile can serve as a benchmark for fluorine environments .
- Cross-Validation : Use ChemSpider or NIST Chemistry WebBook entries (e.g., 2,6-Dibromo-3-chloro-4-fluoroaniline, ChemSpider ID 2018146) to verify spin-spin coupling constants .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of polyhalogenated anilines?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the amine to block para/ortho positions. For iodination, leverage steric effects from adjacent fluorine atoms (e.g., 2,6-difluoro substitution) to direct electrophiles to the meta position .
- Catalysis : Screen transition-metal catalysts (e.g., Pd(OAc)₂) to enhance reaction specificity. Compare with methods used for 2,6-dibromo-3-chloro-4-fluoroaniline synthesis (CAS 175135-09-8), where bromine atoms influence reactivity .
Q. How can researchers address contradictory data in the stability of halogenated anilines under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests (40–60°C) in buffered solutions (pH 1–12). Monitor decomposition via HPLC-MS and identify degradation products (e.g., dehalogenated byproducts). Cross-reference with stability profiles of similar compounds like 4,6-difluoro-2,3-dioxoindoline (CAS 126674-93-9) to identify common degradation pathways .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
Methodological Challenges and Solutions
Q. What analytical techniques are optimal for distinguishing between structural isomers in halogenated anilines?
- Methodological Answer :
- Mass Spectrometry : Employ high-resolution MS (HRMS) to differentiate isomers based on exact mass (e.g., this compound vs. 2,4-difluoro-5-iodoaniline). The monoisotopic mass (291.47 g/mol for C₆H₅ClF₂IN) can resolve ambiguities .
- X-ray Crystallography : If single crystals are obtainable, compare unit cell parameters with databases (e.g., Cambridge Structural Database) to confirm substitution patterns.
Q. How can researchers validate synthetic yields when scaling up reactions involving moisture-sensitive intermediates?
- Methodological Answer :
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress without quenching. For example, monitor the disappearance of starting materials (e.g., 2,6-difluoroaniline, EC 226-853-0) by characteristic N-H stretches (~3400 cm⁻¹) .
- Microscale Trials : Perform parallel reactions in sealed Schlenk tubes to optimize conditions before large-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
